

## 5,10-Dideazaaminopterin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|
| Compound Name:       | 5,10-Dideazaaminopterin |           |  |  |  |
| Cat. No.:            | B1664630                | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **5,10-Dideazaaminopterin**, a potent antifolate agent. This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols, presenting a comprehensive resource for its study and application in drug discovery.

## **Chemical Structure and Properties**

**5,10-Dideazaaminopterin** is a synthetic analog of aminopterin, a folic acid antagonist. The core structure of **5,10-Dideazaaminopterin** is a pyrido[2,3-d]pyrimidine ring system, which mimics the pteridine ring of folic acid. The systematic replacement of nitrogen atoms at positions 5 and 10 with carbon atoms distinguishes it from its parent compound, aminopterin. This structural modification significantly influences its biological activity and transport characteristics.

Table 1: Physicochemical Properties of **5,10-Dideazaaminopterin** 

| Property         | Value                | Reference |
|------------------|----------------------|-----------|
| Chemical Formula | C21H22N6O5           | [1]       |
| Molecular Weight | 438.44 g/mol         | [1]       |
| CAS Number       | 95674-53-6           | [1]       |
| Appearance       | Pale yellow crystals | [2]       |



Note: Specific data on melting point, solubility, and pKa for **5,10-Dideazaaminopterin** are not readily available in the reviewed literature. The data for the closely related compound, aminopterin, are provided for reference: Melting Point: 230-235°C (decomposes), Solubility: Soluble in DMSO or 2 N NaOH (50mg/mL).[3][4]

## **Mechanism of Action: Targeting Folate Metabolism**

**5,10-Dideazaaminopterin** functions as a potent antifolate agent by primarily inhibiting the enzyme dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, **5,10-Dideazaaminopterin** blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of **5,10-Dideazaaminopterin**.



Click to download full resolution via product page

Folate Metabolism and DHFR Inhibition.

## **Synthesis**

The total synthesis of **5,10-Dideazaaminopterin** has been described from pyridine precursors. [2] A general synthetic approach for its derivatives, such as 10-ethyl-5-methyl-**5,10-dideazaaminopterin**, involves a key Wittig condensation step. This reaction couples a



substituted pyrido[2,3-d]pyrimidine moiety with a benzoate derivative. Subsequent hydrogenation, ester hydrolysis, and peptide coupling with L-glutamate yield the final product.

The following diagram outlines a generalized workflow for the synthesis of **5,10-Dideazaaminopterin** analogs.



Click to download full resolution via product page

**Generalized Synthetic Workflow.** 



# Experimental Protocols Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of **5,10-Dideazaaminopterin** against DHFR can be determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

#### Materials:

- Purified DHFR enzyme
- Dihydrofolate (DHF) solution
- NADPH solution
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- **5,10-Dideazaaminopterin** (or other inhibitors)
- 96-well microplate
- Microplate reader

#### Protocol:

- Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a 96-well plate.
- Add varying concentrations of 5,10-Dideazaaminopterin to the wells. Include a control with no inhibitor.
- Initiate the reaction by adding the DHFR enzyme to each well.
- Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).
- Calculate the rate of reaction (decrease in absorbance per unit time) for each inhibitor concentration.



• Determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

## **Cell Growth Inhibition Assay**

The cytotoxic effect of **5,10-Dideazaaminopterin** on cancer cell lines, such as L1210 leukemia cells, can be evaluated using a cell proliferation assay.

#### Materials:

- L1210 cells (or other suitable cancer cell line)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
- 5,10-Dideazaaminopterin
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

#### Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of 5,10-Dideazaaminopterin. Include untreated control
  wells.
- Incubate the plates for a specified period (e.g., 72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development or signal generation.



- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC<sub>50</sub> value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates a typical workflow for evaluating a novel antifolate compound.



Click to download full resolution via product page

**Antifolate Drug Discovery Workflow.** 

## **Biological Activity and Significance**

Studies on derivatives of **5,10-Dideazaaminopterin** have demonstrated their potent antifolate activity. For instance, 10-ethyl-5-methyl-**5,10-dideazaaminopterin** showed significant inhibition of DHFR from L1210 cells and inhibited the growth of these cells in vitro.[6] While this



derivative was found to be less potent than methotrexate (MTX) in DHFR inhibition, it exhibited enhanced cellular influx, a desirable property for a drug candidate.[6]

Table 2: Biological Activity of a **5,10-Dideazaaminopterin** Derivative

| Compound                                              | Target      | Assay | Value          | Reference |
|-------------------------------------------------------|-------------|-------|----------------|-----------|
| 10-ethyl-5-<br>methyl-5,10-<br>dideazaaminopte<br>rin | L1210 DHFR  | Ki    | 100 pM         | [6]       |
| Methotrexate<br>(Reference)                           | L1210 DHFR  | Ki    | 4.82 ± 0.60 pM | [6]       |
| 10-ethyl-5-<br>methyl-5,10-<br>dideazaaminopte<br>rin | L1210 Cells | IC50  | 65 ± 18 nM     | [6]       |
| Methotrexate<br>(Reference)                           | L1210 Cells | IC50  | 3.4 ± 1.0 nM   | [6]       |

The unique structural modifications of **5,10-dideazaaminopterin** and its analogs offer opportunities for developing novel antifolates with improved therapeutic profiles, such as enhanced tumor selectivity and the ability to overcome methotrexate resistance. Further research into this class of compounds is warranted to explore their full potential in cancer chemotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Allosteric communication in dihydrofolate reductase: signaling network and pathways for closed to occluded transition and back PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Antifolates: From Development through Resistance to the Next Generation -PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Antifolates PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Antifolates: Current Status and Future Directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- To cite this document: BenchChem. [5,10-Dideazaaminopterin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664630#5-10-dideazaaminopterin-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com